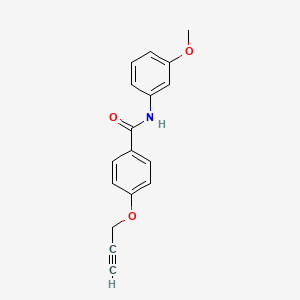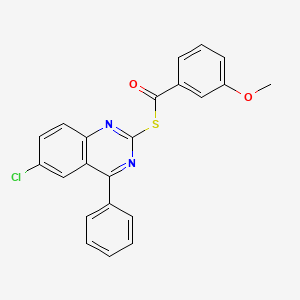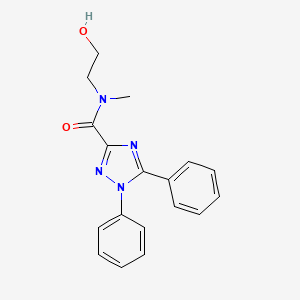
N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
Overview
Description
N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, also known as MPPB, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological and pathological processes, including learning, memory, addiction, and neurodegenerative disorders. MPPB has been extensively studied for its potential therapeutic applications in these areas.
Mechanism of Action
N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in various physiological and pathological processes. The blockade of mGluR5 by N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide reduces the release of glutamate and its effects on downstream signaling pathways, leading to a reduction in neuroinflammation, oxidative stress, and excitotoxicity.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have several biochemical and physiological effects in animal models and cell cultures. It reduces the production of pro-inflammatory cytokines and oxidative stress markers, such as nitric oxide and lipid peroxidation. N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide also increases the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity. In addition, N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to modulate the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on addiction and cognitive function.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for mGluR5, its well-established synthesis method, and its extensive characterization in animal models and cell cultures. However, N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide also has some limitations, including its relatively low solubility in aqueous solutions, its potential for off-target effects on other mGluR subtypes, and its limited bioavailability in vivo.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, including:
1. Further elucidation of the molecular mechanisms underlying its neuroprotective and therapeutic effects in various neurological and psychiatric disorders.
2. Development of more potent and selective mGluR5 antagonists based on the structure of N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide.
3. Investigation of the potential use of N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide in combination with other drugs or therapies for the treatment of addiction, cognitive impairment, and neurodegenerative disorders.
4. Exploration of the use of N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide as a tool for studying the role of mGluR5 in various physiological and pathological processes.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide in vivo, including its distribution, metabolism, and excretion.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a neuroprotective effect in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has also been studied for its potential use in treating addiction to drugs of abuse, such as cocaine and alcohol. In addition, N-(3-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to improve cognitive function and memory in animal models of schizophrenia and autism.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-prop-2-ynoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-3-11-21-15-9-7-13(8-10-15)17(19)18-14-5-4-6-16(12-14)20-2/h1,4-10,12H,11H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBJUGCYDRVVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-prop-2-ynoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-phenylethyl)-2-piperidinyl]methanol](/img/structure/B4677803.png)
![1-(diphenylmethyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B4677814.png)


![methyl 2-({[7-chloro-2-(4-ethylphenyl)-8-methyl-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4677827.png)
![methyl N-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)glycinate](/img/structure/B4677838.png)
![1-(ethylsulfonyl)-N'-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4677846.png)
![10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4677847.png)


![ethyl 4,5-dimethyl-2-{[(3-methyl-5-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4677864.png)
![N-benzyl-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4677866.png)
![9-methyl-3-[(5-nitro-2-thienyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4677872.png)
![5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4677873.png)